molecular formula C19H25NO3S B12190116 1-[(6-Butoxynaphthalen-2-yl)sulfonyl]piperidine

1-[(6-Butoxynaphthalen-2-yl)sulfonyl]piperidine

Cat. No.: B12190116
M. Wt: 347.5 g/mol
InChI Key: AJYVZPURWNVVGY-UHFFFAOYSA-N
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Description

1-[(6-Butoxynaphthalen-2-yl)sulfonyl]piperidine is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a piperidine ring attached to a naphthalene moiety through a sulfonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Butoxynaphthalen-2-yl)sulfonyl]piperidine typically involves the reaction of 6-butoxynaphthalene-2-sulfonyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Butoxynaphthalen-2-yl)sulfonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-[(6-Butoxynaphthalen-2-yl)sulfonyl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(6-Butoxynaphthalen-2-yl)sulfonyl]piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-[(6-Butoxynaphthalen-2-yl)sulfonyl]-D-glutamic acid: This compound shares a similar naphthalene-sulfonyl structure but differs in the attached functional groups.

    N-[(6-Butoxynaphthalen-2-yl)sulfonyl]-L-glutamic acid: Another similar compound with a different stereochemistry and functional groups.

Uniqueness

1-[(6-Butoxynaphthalen-2-yl)sulfonyl]piperidine is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The combination of the naphthalene-sulfonyl moiety with the piperidine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H25NO3S

Molecular Weight

347.5 g/mol

IUPAC Name

1-(6-butoxynaphthalen-2-yl)sulfonylpiperidine

InChI

InChI=1S/C19H25NO3S/c1-2-3-13-23-18-9-7-17-15-19(10-8-16(17)14-18)24(21,22)20-11-5-4-6-12-20/h7-10,14-15H,2-6,11-13H2,1H3

InChI Key

AJYVZPURWNVVGY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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